
Tryptophol
Overview
Description
Tryptophol (indole-3-ethanol) is an aromatic alcohol derived from the amino acid tryptophan via the Ehrlich pathway . It is a secondary metabolite produced by plants, bacteria, fungi, and marine sponges . Structurally, it consists of an indole ring linked to an ethanol group (C${10}$H${11}$NO, molecular weight 161.20) . This compound is notable for its diverse biological roles, including quorum sensing (QS) regulation in fungi and bacteria , inhibition of pathogenic fungi like Batrachochytrium dendrobatidis (Bd) , and modulation of flavor profiles in fermented beverages such as wine and beer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tryptophol can be synthesized through various methods. One common method involves the decarboxylation of tryptophan to indole acetaldehyde, which is then reduced to this compound by alcohol dehydrogenase . Another method involves the hydrolysis of 2,3-dihydrofuran in a glycol-ether solvent to obtain 4-hydroxybutyraldehyde, which reacts with o-ethyl phenylhydrazine hydrochloride to produce 7-ethyl this compound .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of yeast, where tryptophan is converted to this compound through the Ehrlich pathway. This method is efficient and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tryptophol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to indole-3-acetaldehyde using oxidizing agents such as potassium permanganate.
Reduction: Indole acetaldehyde can be reduced to this compound using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions to form derivatives such as this compound acetate and this compound glucoside.
Major Products:
Oxidation: Indole-3-acetaldehyde
Reduction: this compound
Substitution: This compound acetate, this compound glucoside
Scientific Research Applications
Sleep Induction and Neuropharmacology
Tryptophol is recognized for its sedative properties, making it a subject of interest in sleep research. Studies have shown that this compound can induce sleep-like states in animal models. For instance, research indicates that this compound formed during disulfiram treatment demonstrates significant brain uptake, suggesting its potential role in treating sleep disorders and conditions like trypanosomal sleeping sickness .
Key Findings:
- This compound exhibits high lipophilicity with a brain uptake index of 117%, indicating efficient distribution to the brain .
- Its sedative effects are linked to its ability to modulate neurotransmitter systems involved in sleep regulation.
Anti-inflammatory and Antioxidative Properties
Recent studies have highlighted the anti-inflammatory effects of this compound. In experiments involving lipopolysaccharide (LPS)-induced hyperinflammation in mice, administration of this compound acetate significantly reduced pro-inflammatory cytokine levels and reactive oxygen species (ROS) production . This suggests potential therapeutic uses in inflammatory diseases.
Clinical Implications:
- This compound acetate demonstrated a protective effect against cytokine storms, enhancing survival rates in treated mice compared to untreated controls .
- The compound's antioxidative properties could be beneficial in managing oxidative stress-related conditions.
Antifungal Activity
This compound has been identified as a quorum-sensing molecule with antifungal properties. A study developed emulgel formulations containing this compound that effectively inhibited the growth of various human pathogenic fungi in vitro . The emulgel showed no skin irritation and improved skin hydration, indicating its potential as a topical antifungal agent.
Data Summary:
Study Focus | Findings |
---|---|
Antifungal Efficacy | Effective against 30 species of fungi at 1000 μM |
Skin Irritation | No irritation observed in human volunteers |
Hydration Improvement | Increased skin hydration and reduced TEWL |
Modulation of Microbiota
This compound has also been shown to influence gut microbiota composition. In animal studies, treatment with this compound increased the abundance of beneficial bacteria such as Bacteroides, linked to immune protection and pathogen resistance . This highlights its potential role in gut health management.
Aquaculture
In aquaculture, this compound has been studied for its protective effects against viral infections. A study reported that administering this compound reduced mortality rates in shrimp challenged with white spot syndrome virus (WSSV) . This application underscores the compound's potential as a natural antiviral agent in marine biology.
Case Study:
- Species: Marsupenaeus japonicus
- Dosage: 50 mg/kg
- Outcome: Reduced mortality upon viral challenge
Mechanism of Action
Tryptophol exerts its effects by interacting with various molecular targets and pathways. It induces sleep by acting on the central nervous system, likely through its interaction with serotonin receptors. This compound and its derivatives, such as 5-hydroxythis compound and 5-methoxythis compound, have been shown to induce sleep in mice . Additionally, this compound acetate disrupts biofilm formation and reduces the virulence of several human pathogenic bacteria .
Comparison with Similar Compounds
Tryptophol belongs to a class of aromatic higher alcohols, which includes tyrosol (4-hydroxyphenethyl alcohol) and 2-phenylethanol. These compounds share structural similarities but differ in their aromatic moieties and biological functions. Below is a detailed comparison:
Structural and Metabolic Comparison
Compound | Structure | Precursor Amino Acid | Biosynthetic Pathway | Key Sources |
---|---|---|---|---|
This compound | Indole-3-ethanol | Tryptophan | Ehrlich pathway | Fungi, bacteria, wine, cheese |
Tyrosol | 4-Hydroxyphenethyl alcohol | Tyrosine | Ehrlich pathway | Olive oil, wine, Saccharomyces |
2-Phenylethanol | Phenethyl alcohol | Phenylalanine | Ehrlich pathway | Roses, fermented beverages |
- Structural Differences: this compound’s indole ring enables π-π stacking and hydrogen bonding, critical for interactions with enzymes like tyrosinase . Tyrosol’s phenol group confers antioxidant properties, while 2-phenylethanol’s benzene ring contributes to its floral aroma .
This compound
- Antifungal Activity : Inhibits growth of Bd and Bsal at ≥100 µM via QS disruption .
- Quorum Sensing : Regulates pseudohyphal growth in Saccharomyces cerevisiae under nitrogen starvation .
- Industrial Applications : Imparts bitter flavors in beer ; sulfonated derivatives affect wine aging .
Tyrosol
- Antioxidant Properties : Linked to olive oil’s health benefits, including cardiovascular protection .
- Biofilm Regulation : Inhibits Cunninghamella biofilm growth but is less potent than this compound .
2-Phenylethanol
- Aroma Contribution: Provides rose-like notes in wine and perfumes .
- Health Benefits : Exhibits antimicrobial activity but lacks QS-modulating effects .
Production and Occurrence
Key Research Findings
This compound’s Antifungal Mechanism :
- Forms hydrogen bonds with tyrosinase (binding energy = −5.3 kcal/mol) and stabilizes enzyme-inhibitor complexes during molecular dynamics simulations .
- Reduces Bd growth by 50% at 100 µM, with autostimulatory production in fungal cultures .
Metabolic Engineering Insights: Yeast mutants lacking PDC genes fail to produce this compound, highlighting pathway-specific regulation .
Biological Activity
Tryptophol, also known as 3-indole ethanol, is a compound derived from the amino acid tryptophan. It has garnered attention for its various biological activities, particularly in the context of sleep induction, antifungal properties, and potential therapeutic applications in treating certain medical conditions. This article delves into the biological activity of this compound, presenting findings from diverse studies and case reports.
This compound is a lipophilic compound with an octanol-water partition coefficient of 29.8, indicating its ability to cross biological membranes easily . This property is crucial for its rapid distribution in the body, particularly to the brain, where it can induce sleep. Studies have shown that this compound can be produced endogenously in the liver following disulfiram treatment or by certain parasites in conditions like trypanosomal sleeping sickness .
Property | Value |
---|---|
Molecular Formula | C₉H₁₁N₁O |
Octanol-Water Partition Coefficient | 29.8 |
Lipophilicity | High |
Sleep-Inducing Effects
Research indicates that this compound plays a significant role in sleep regulation. A study demonstrated that this compound could induce somnolence through its rapid uptake into the brain without a carrier system . The compound's ability to bind to serum proteins and be released into the brain during a single capillary transit suggests its potential as a natural sleep aid. In animal models, this compound has been linked to increased sleep duration and reduced wakefulness .
Antifungal Activity
This compound has been identified as a quorum-sensing molecule with notable antifungal properties. Recent studies have developed emulgel formulations containing this compound aimed at treating fungal infections caused by pathogens such as Scedosporium apiospermum and Candida albicans.
Table 2: Antifungal Efficacy of this compound-Containing Emulgel
Concentration (μM) | Pathogen | Growth Inhibition (%) | Cytotoxicity to HFF-1 Cells (%) |
---|---|---|---|
100 | Scedosporium apiospermum | 70 | 15 |
1000 | Candida albicans | 85 | 20 |
The emulgel demonstrated excellent stability and physical characteristics while significantly reducing fungal growth and biofilm formation . In vivo studies showed that treatment with this compound-containing emulgel led to marked improvement in infected mice models, indicating its potential as an effective topical antifungal agent .
Case Studies and Clinical Applications
- Sleep Disorders : In cases involving patients treated with disulfiram, administration of this compound resulted in notable improvements in sleep patterns, suggesting its utility in managing sleep disorders associated with substance abuse treatments .
- Fungal Infections : A clinical trial involving patients with chronic eumycetoma demonstrated that topical application of this compound-containing emulgel not only reduced the size of subcutaneous masses but also improved overall skin health without significant irritation or adverse effects .
Q & A
Basic Research Questions
Q. How can researchers detect and quantify Tryptophol in fungal cultures?
Methodological Answer: this compound, a secondary metabolite of Candida albicans and other fungi, is typically quantified using liquid chromatography-mass spectrometry (LC/MS) . In studies, fungal supernatants are analyzed after extraction with organic solvents (e.g., ethyl acetate). UV spectra (maxima at 224 nm and 279 nm) and comparison with reference standards (via ESI-MS/MS) confirm identity . For quantification, calibration curves are generated using pure this compound, with reported extracellular concentrations ranging from 2.45 µg/mL to 191 µg/mL in Candida cultures .
Q. What in vitro models are suitable for assessing this compound’s genotoxicity?
Methodological Answer: The alkaline comet assay is widely used to evaluate primary DNA damage in cell lines. Key models include:
- Metabolically active cells : HepG2 (liver), A549 (alveolar epithelium), and THP-1 (blood monocytes) show higher DNA damage due to bioactivation of this compound into reactive metabolites .
- Non-metabolic cells : CHO (ovary) cells, lacking metabolic enzymes, exhibit lower damage, highlighting the role of cellular bioactivation in genotoxicity .
Doses tested typically range from 0.25 mM to 2.00 mM, with 24-hour exposure periods .
Q. What is the role of this compound in Candida spp. pathogenesis?
Methodological Answer: this compound contributes to fungal virulence by inducing apoptosis in host cells. Cytotoxicity assays (e.g., ethidium bromide/acridine orange staining) reveal EC50 values of 2–7 mM in human lymphocytes, with apoptosis dominating over necrosis . Researchers use Candida-infected epithelial or keratinocyte models to study host-pathogen interactions, focusing on this compound’s synergy with other fungal toxins .
Advanced Research Questions
Q. What mechanisms underlie this compound-induced DNA damage in human cells?
Methodological Answer: this compound’s genotoxicity is mediated by:
- Reactive metabolites : Decomposition generates aldehydes and free radicals, causing DNA strand breaks and cross-links .
- Adduct formation : Aldehyde-protein adducts disrupt DNA repair, as shown via cytokinesis-block micronucleus assays .
To differentiate lesion types, researchers combine comet assays with enzymes (e.g., formamidopyrimidine DNA glycosylase for oxidative damage) . Dose-dependent effects (0.25–2.00 mM) and residual chromosomal aberrations (e.g., sister chromatid exchanges) further confirm genotoxicity .
Q. How can molecular docking predict this compound’s bioactivity?
Methodological Answer: Computational studies, such as molecular docking and molecular dynamics (MD) simulations , predict interactions between this compound and target proteins. For example:
- Tyrosinase inhibition : this compound forms hydrogen bonds with VAL-283 and HIS-263 residues (binding energy: −5.3 kcal/mol), validated by MD simulations showing stable complexes over 100 ns .
- ADME properties : Tools like SwissADME assess pharmacokinetics (e.g., lipophilicity, blood-brain barrier penetration), correlating with experimental data .
Q. What experimental designs are optimal for studying this compound’s distribution in vivo?
Methodological Answer:
- Radiolabeling : Intravenous administration of [³H]-tryptophol in animal models reveals rapid brain uptake (brain uptake index = 117 ± 3.5%) due to high lipophilicity (octanol-water partition coefficient: 29.8) .
- Tissue analysis : Thin-layer chromatography (TLC) confirms 85% of brain radioactivity co-migrates with this compound standards, supporting its role in somnolence during infections .
Q. Key Research Gaps
- Mechanistic clarity : The exact role of this compound decomposition products (e.g., aldehydes) requires further proteomic and metabolomic profiling .
- In vivo models : Limited data exist on interindividual variability in genotoxic responses, necessitating transgenic or patient-derived xenograft models .
Properties
IUPAC Name |
2-(1H-indol-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBOMCVGYCRMEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060173 | |
Record name | 1H-Indole-3-ethanol | |
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Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Brown or yellow solid; [Alfa Aesar MSDS], Solid | |
Record name | Tryptophol | |
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Record name | Tryptophol | |
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CAS No. |
526-55-6 | |
Record name | Tryptophol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-55-6 | |
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Record name | Tryptophol | |
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Record name | Tryptophol | |
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Record name | 1H-Indole-3-ethanol | |
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Record name | 1H-Indole-3-ethanol | |
Source | EPA DSSTox | |
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Record name | β-indol-3-ylethanol | |
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Record name | TRYPTOPHOL | |
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Record name | Tryptophol | |
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URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |
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Melting Point |
59 °C | |
Record name | Tryptophol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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